
Methyl7-bromo-1-fluoro-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromo-1-fluoro-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a bromine atom at the 7th position, a fluorine atom at the 1st position, and a methyl ester group at the 2nd position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1-fluoro-2-naphthoate typically involves a multi-step process. One common method is the bromination of 1-fluoro-2-naphthoic acid, followed by esterification to introduce the methyl ester group. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated naphthoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of Methyl 7-bromo-1-fluoro-2-naphthoate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 7-bromo-1-fluoro-2-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted naphthoates depending on the nucleophile used.
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives of the original ester.
Applications De Recherche Scientifique
Methyl 7-bromo-1-fluoro-2-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It is also used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Methyl 7-bromo-1-fluoro-2-naphthoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Methyl 7-bromo-1-fluoro-2-naphthoate can be compared with other similar compounds, such as:
Methyl 7-chloro-1-fluoro-2-naphthoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
Methyl 7-bromo-1-chloro-2-naphthoate: Contains both bromine and chlorine atoms
Methyl 7-bromo-2-naphthoate: Lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H8BrFO2 |
|---|---|
Poids moléculaire |
283.09 g/mol |
Nom IUPAC |
methyl 7-bromo-1-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8BrFO2/c1-16-12(15)9-5-3-7-2-4-8(13)6-10(7)11(9)14/h2-6H,1H3 |
Clé InChI |
RNPRLCPGMNZQLE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(C=CC(=C2)Br)C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


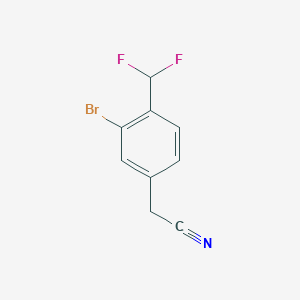

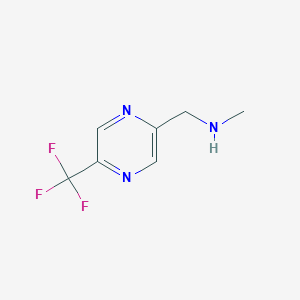
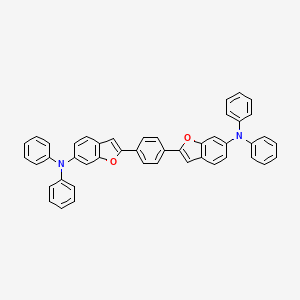

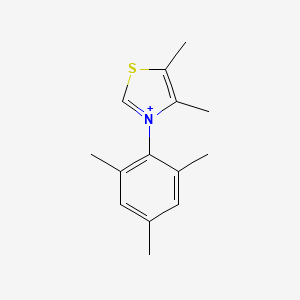
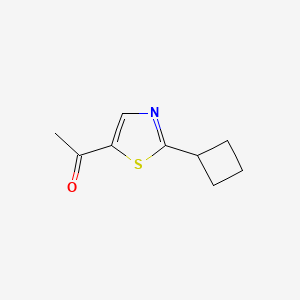

![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)
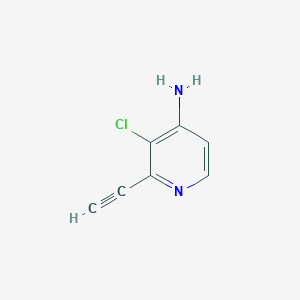

![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)
